molecular formula C21H25ClN4O2S B12300400 5-chloro-N-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-indole-2-carboxamide

5-chloro-N-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B12300400
M. Wt: 433.0 g/mol
InChI Key: AZTYJUNNVJAJCE-UHFFFAOYSA-N
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Description

5-chloro-N-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that features a combination of indole, thiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the thiazole and piperidine groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes and receptors can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, 5-chloro-N-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-indole-2-carboxamide may be studied for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety profiles, are key areas of research.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers and coatings. Its unique chemical properties can be leveraged to create materials with specific characteristics.

Mechanism of Action

The mechanism of action of 5-chloro-N-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various biological pathways, leading to specific physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, thiazole-containing molecules, and piperidine-based compounds. Examples include:

  • 5-chloro-1H-indole-2-carboxamide
  • 4-methylthiazol-2-yl derivatives
  • Piperidin-2-ylmethyl compounds

Uniqueness

What sets 5-chloro-N-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-1H-indole-2-carboxamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H25ClN4O2S

Molecular Weight

433.0 g/mol

IUPAC Name

5-chloro-N-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-2-yl]-piperidin-2-ylmethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C21H25ClN4O2S/c1-12-18(7-9-27)29-21(24-12)19(16-4-2-3-8-23-16)26-20(28)17-11-13-10-14(22)5-6-15(13)25-17/h5-6,10-11,16,19,23,25,27H,2-4,7-9H2,1H3,(H,26,28)

InChI Key

AZTYJUNNVJAJCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(C2CCCCN2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)CCO

Origin of Product

United States

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